
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains an oxetane ring, which makes it unique from other pyrimidine compounds. In
Scientific Research Applications
Synthesis and Structural Analysis
- Research into pyrimidine derivatives, including those with oxetane groups, focuses on their synthesis and potential biological applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiation demonstrates the utility of pyrimidine compounds in generating biologically active molecules with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
- Studies on pyrido[1,2-a]pyrimidines reveal the interest in bicyclic ring systems that contain a nitrogen-bridgehead condensed pyrimidine moiety, highlighting the chemical versatility and potential application of pyrimidine derivatives in various domains, including pharmacology and material science (Hermecz, 1995).
Biological Activities
- The exploration of pyrimidine derivatives for their antimicrobial and antitumor activities is evident. A study on the synthesis and biological evaluation of Pyrido[1,2-a]pyrimidine and Isoxazoline derivatives, for instance, showcases the antimicrobial potential of these compounds, underlining the relevance of pyrimidine structures in the development of new therapeutic agents (Merja, Joshi, Parikh, & Parikh, 2004).
Mechanistic Insights and Applications
- Investigations into the mechanisms of action and potential applications of pyrimidine and related heterocyclic compounds are critical. For example, the characterization of (6-4) photoproduct DNA photolyase, involving pyrimidine derivatives, provides insights into the molecular mechanisms of DNA repair processes, which are essential for understanding cellular responses to DNA damage (Kim et al., 1994).
properties
IUPAC Name |
4-(oxetan-3-yloxy)-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXAUBPVLJKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-yloxy)-2-(propan-2-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
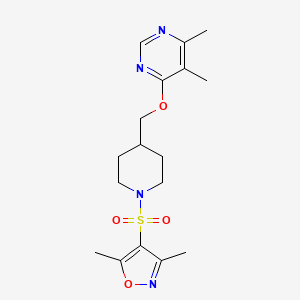
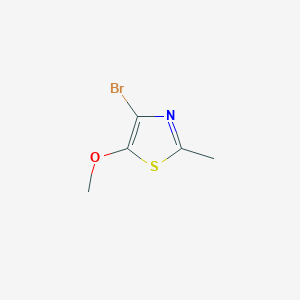
![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)
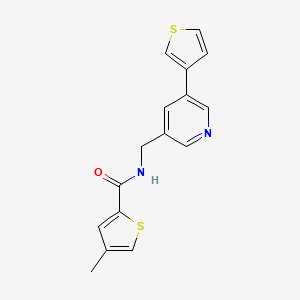
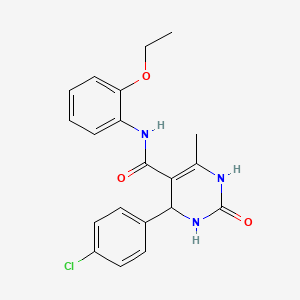
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
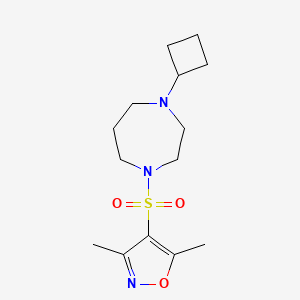
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)
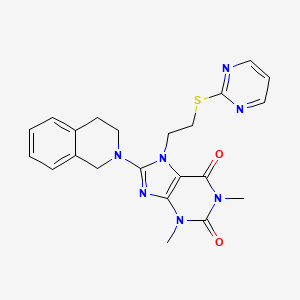
![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)
